molecular formula C6H14ClN B1388966 3,3-Dimethylpyrrolidine hydrochloride CAS No. 792915-20-9

3,3-Dimethylpyrrolidine hydrochloride

Cat. No.: B1388966
CAS No.: 792915-20-9
M. Wt: 135.63 g/mol
InChI Key: PVDSQZKZYULVPR-UHFFFAOYSA-N
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Description

Overview and Significance in Chemical Research

This compound represents a significant advancement in the field of heterocyclic chemistry, particularly within the pyrrolidine family of compounds. This chemical entity is characterized by its distinctive molecular structure, featuring a five-membered saturated nitrogen-containing heterocycle with two methyl groups strategically positioned at the third carbon of the pyrrolidine ring. The compound exists as a hydrochloride salt, which enhances its stability and solubility properties, making it particularly valuable for research applications and synthetic chemistry.

The significance of this compound in chemical research stems from its role as a versatile building block for the synthesis of more complex molecular structures. Research has demonstrated that pyrrolidine derivatives, including this compound, serve as crucial intermediates in drug research and development studies for the development of molecules that could be new drug candidates. The presence of the geminal dimethyl substitution at the 3-position of the pyrrolidine ring introduces unique steric and electronic properties that influence the compound's reactivity patterns and biological activity profiles.

Contemporary chemical research has highlighted the importance of this compound in various synthetic applications. The pyrrolidine core structure is recognized as one of the important heterocyclic compounds containing five-membered nitrogen atoms, serving as the core structure of numerous biologically and pharmacologically active molecules, as well as many alkaloids and bioactive compounds. The specific substitution pattern in this compound provides researchers with opportunities to explore novel chemical transformations and develop new synthetic methodologies.

The compound's chemical properties are further enhanced by its hydrochloride salt form, which facilitates handling and storage under standard laboratory conditions. This salt formation not only improves the compound's stability but also enhances its water solubility, making it more amenable to various reaction conditions and purification processes. These characteristics have made this compound a subject of considerable interest in the chemical research community, particularly in the context of developing new therapeutic agents and exploring chemical space diversity.

Historical Context and Discovery

The historical development of this compound is intrinsically linked to the broader evolution of pyrrolidine chemistry and the exploration of geminal substitution patterns in heterocyclic compounds. Early foundational work in this area can be traced to research conducted in the 1950s, when scientists began systematically investigating the preparation of geminally substituted pyrrolidine derivatives.

Significant historical contributions to the understanding of dimethylpyrrolidine compounds emerged from the work of Brown and van Gulick in 1955, who conducted pioneering research on the preparation of geminally substituted compounds. Their investigations laid the groundwork for understanding the synthetic pathways and chemical behavior of compounds featuring geminal substitution patterns similar to those found in this compound. This early research established fundamental principles for the synthesis and characterization of substituted pyrrolidine derivatives that continue to influence contemporary chemical research.

The development of synthetic methodologies for accessing 3,3-dimethylpyrrolidine and its derivatives evolved through decades of chemical research. Historical investigations into pyrrolidine chemistry revealed the importance of controlling substitution patterns and understanding the steric effects introduced by geminal methyl groups. These studies provided critical insights into the reactivity patterns and synthetic accessibility of such compounds, contributing to the eventual development of reliable synthetic routes to this compound.

The emergence of this compound as a distinct chemical entity of research interest coincided with advances in analytical chemistry and structural characterization techniques. The compound's identification and characterization were facilitated by developments in spectroscopic methods and computational chemistry approaches that allowed for precise determination of molecular structure and properties. These technological advances enabled researchers to distinguish between different isomers and substitution patterns within the pyrrolidine family, leading to a more refined understanding of structure-activity relationships.

Contemporary recognition of this compound as a valuable research compound reflects the accumulated knowledge from decades of pyrrolidine chemistry research. The compound's current significance in chemical research builds upon historical foundations established by early pioneers in heterocyclic chemistry, demonstrating the evolutionary nature of chemical knowledge and the importance of continued investigation into fundamental chemical structures.

Relevance within the Pyrrolidine Derivative Family

This compound occupies a significant position within the broader pyrrolidine derivative family, distinguished by its unique substitution pattern and enhanced chemical properties. The pyrrolidine ring system, also known as tetrahydropyrrole, serves as the foundational structure for numerous biologically and pharmacologically active molecules, with the specific substitution pattern in this compound conferring distinct advantages for synthetic applications.

Within the pyrrolidine derivative family, compounds bearing geminal substitution at the 3-position represent a specialized class with unique reactivity profiles. The presence of two methyl groups at the same carbon center introduces significant steric effects that influence the compound's conformational preferences and reaction pathways. This substitution pattern differentiates this compound from other pyrrolidine derivatives such as 3-methylpyrrolidine or 2,5-dimethylpyrrolidine, each of which exhibits distinct chemical behaviors and applications.

Comparative analysis within the pyrrolidine family reveals that this compound shares structural similarities with related compounds such as 3,3-dimethylpyrrolidine-2-carboxylic acid hydrochloride, which features an additional carboxylic acid functionality. These structural relationships highlight the modular nature of pyrrolidine chemistry and the potential for systematic modification of the core structure to achieve desired properties. The hydrochloride salt form further enhances the compound's position within this family by providing improved stability and handling characteristics compared to the free base form.

The relevance of this compound within pyrrolidine derivative research is particularly evident in studies focusing on medicinal chemistry applications. Research has demonstrated that pyrrolidine derivatives serve as versatile scaffolds for designing and developing novel biologically active compounds and drug candidates. The specific substitution pattern in this compound provides opportunities for further functionalization and incorporation into larger molecular frameworks, making it a valuable intermediate in pharmaceutical synthesis.

Recent advances in pyrrolidine chemistry have highlighted the importance of substituent effects on biological activity and synthetic accessibility. The geminal dimethyl substitution in this compound represents a strategic modification that can influence molecular recognition, metabolic stability, and pharmacokinetic properties when incorporated into bioactive molecules. This positioning within the pyrrolidine derivative family makes the compound particularly relevant for contemporary drug discovery efforts and chemical biology research.

Scope and Objectives of the Research

The research scope encompassing this compound spans multiple dimensions of chemical investigation, from fundamental structural characterization to advanced synthetic applications and mechanistic studies. Contemporary research objectives focus on developing a comprehensive understanding of the compound's chemical properties, synthetic accessibility, and potential applications in various fields of chemistry and biochemistry.

Primary research objectives include the systematic characterization of the compound's physical and chemical properties through advanced analytical techniques. This encompasses detailed investigation of molecular structure, conformational behavior, and spectroscopic characteristics that define the compound's identity and behavior under various conditions. Researchers have employed computational methods alongside experimental approaches to develop a complete understanding of the compound's electronic structure and reactivity patterns.

Synthetic methodology development represents another crucial aspect of current research objectives. Scientists are actively investigating novel synthetic routes to access this compound and its derivatives, with particular emphasis on developing efficient, scalable, and environmentally sustainable synthetic approaches. Recent studies have explored photochemical methods and ring contraction strategies as innovative approaches to pyrrolidine synthesis, including pathways that could potentially access substituted pyrrolidines like this compound.

Research objectives also encompass the exploration of the compound's utility as a building block in complex molecule synthesis. Studies have demonstrated the value of pyrrolidine derivatives in pharmaceutical research, with ongoing investigations focusing on how this compound can be incorporated into bioactive molecular frameworks. This research includes systematic evaluation of reaction conditions, functional group compatibility, and stereochemical outcomes when using the compound as a synthetic intermediate.

The scope of current research extends to mechanistic studies aimed at understanding the fundamental chemical behavior of this compound in various reaction environments. These investigations contribute to the broader understanding of pyrrolidine chemistry and provide insights that can guide the development of new synthetic methodologies and applications. The research objectives encompass both fundamental chemical knowledge advancement and practical applications in synthetic chemistry, reflecting the compound's dual significance as both a research subject and a useful chemical tool.

Property Value Source
Molecular Formula C6H14ClN
Molecular Weight 135.64 g/mol
Chemical Abstract Service Number 792915-20-9
Melting Point 81-83°C
Boiling Point 107.4±8.0°C at 760 mmHg
Density 0.8±0.1 g/cm³
LogP 1.414
Storage Temperature 2-8°C

Properties

IUPAC Name

3,3-dimethylpyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N.ClH/c1-6(2)3-4-7-5-6;/h7H,3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVDSQZKZYULVPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50673804
Record name 3,3-Dimethylpyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

792915-20-9, 3437-30-7
Record name 3,3-Dimethylpyrrolidine--hydrogen chloride (1/1)
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URL https://comptox.epa.gov/dashboard/DTXSID50673804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-Dimethylpyrrolidine hydrochloride
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Record name 3,3-dimethylpyrrolidine hydrochloride
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Preparation Methods

Synthesis of 3,3-Dimethylpyrrolidine

A. Reductive Amination Method

This approach is based on the cyclization of a suitable precursor followed by reduction and amination:

  • Step 1: Synthesis of 3,3-dimethylpyrrolidine via cyclization of a precursor such as 3,3-dimethylbutyronitrile with ammonia or a primary amine under reductive conditions.
  • Step 2: Catalytic hydrogenation (using Pd/C or Raney Nickel) to reduce the nitrile to the amine, forming the 3,3-dimethylpyrrolidine ring.

B. Alkylation of Pyrrolidine

  • Step 1: Alkylation of pyrrolidine with tert-butyl halides under basic conditions can yield 3,3-dimethylpyrrolidine, though this method is less common due to regioselectivity challenges.

Formation of the Hydrochloride Salt

Once the free base is obtained, it is converted to the hydrochloride salt by reaction with hydrochloric acid:

  • Procedure: The 3,3-dimethylpyrrolidine base is dissolved in anhydrous ether or another suitable solvent. An equimolar amount of hydrogen chloride gas or concentrated hydrochloric acid is bubbled or added dropwise to the solution at low temperature (0–5°C). The resulting precipitate is filtered, washed with cold ether, and dried under vacuum to yield 3,3-dimethylpyrrolidine hydrochloride.

Example Reaction Scheme

Step Reagents/Conditions Product Yield (%) Notes
1 3,3-dimethylbutyronitrile, NH₃, H₂, Pd/C 3,3-dimethylpyrrolidine 60–75 Reductive amination
2 3,3-dimethylpyrrolidine, HCl (gas or conc. aq.) This compound 90–98 Salt formation, precipitation
Method Starting Material Key Reagents Typical Yield (%) Purity (%) Notes
Reductive Amination 3,3-dimethylbutyronitrile NH₃, H₂, Pd/C 60–75 >95 Preferred for scalability
Alkylation Pyrrolidine tert-butyl halide, base 40–60 >90 Less regioselective
Salt Formation 3,3-dimethylpyrrolidine HCl (gas or conc. aq.) 90–98 >97 Standard for amine salts
  • The reductive amination pathway is favored for its higher selectivity and yield, especially on an industrial scale.
  • The hydrochloride salt is typically isolated as a white crystalline solid, stable under inert atmosphere at room temperature.
  • Purity is routinely confirmed via HPLC or NMR, with commercial samples exceeding 97% purity.
  • Safety considerations include handling of hydrogen gas and strong acids; the compound itself is classified as an irritant and should be handled with appropriate PPE.
Property Value
Molecular Formula C₆H₁₄ClN
Molecular Weight 135.64
Appearance White crystalline solid
Purity (commercial) ≥97%
Storage Inert atmosphere, room temperature
Hazard Class Irritant (GHS07)

Chemical Reactions Analysis

Oxidation Reactions

The tertiary amine undergoes oxidation under controlled conditions.
Reagents and Conditions :

  • Potassium permanganate (KMnO4KMnO_4) in acidic media (e.g., H2SO4H_2SO_4) at 60–80°C.

  • Hydrogen peroxide (H2O2H_2O_2) with catalytic tungstic acid.

Products :

  • N-Oxide derivatives : Formed via two-electron oxidation of the amine nitrogen.

  • Ring-opened products : Observed under vigorous conditions (e.g., prolonged heating with KMnO4KMnO_4).

Reduction Reactions

The compound participates in reductions involving its ammonium salt form.
Reagents and Conditions :

  • Hydrogen gas (H2H_2) with palladium on carbon (Pd/CPd/C) at 1–3 atm pressure.

  • Sodium borohydride (NaBH4NaBH_4) in methanol at 0–25°C .

Products :

  • Secondary amine intermediates : Generated via hydrogenolysis of the HCl salt.

  • Ring-retained products : Predominant under mild conditions .

Substitution Reactions

The dimethyl-substituted pyrrolidine core undergoes nucleophilic substitutions.
Reagents and Conditions :

  • Sodium methoxide (NaOMeNaOMe) in methanol for dehydrohalogenation.

  • Alkyl halides (e.g., CH3ICH_3I) in dimethylformamide (DMFDMF) at 80°C .

Products :

  • Quaternary ammonium salts : Formed via alkylation at the nitrogen.

  • Ring-expanded products : Observed with bulky electrophiles due to steric hindrance .

Cycloaddition and Ring-Functionalization

The compound serves as a precursor in spirocyclic proline synthesis.
Reagents and Conditions :

  • 1,3-Dipolar cycloaddition with nitrile oxides under copper catalysis .

  • Krapcho decarboxylation (LiClLiCl, DMSODMSO, 150°C) for ester cleavage .

Products :

  • Spirocyclic proline derivatives : Achieved via tandem cyclization-decarboxylation (e.g., 3,3-spiro-proline-2-carboxylic acid) .

Comparative Reaction Table

Reaction Type Reagents/Conditions Major Products Yield (%)
OxidationKMnO4/H+KMnO_4/H^+N-Oxides60–75
ReductionH2/Pd/CH_2/Pd/CSecondary amines85–92
AlkylationCH3I/DMFCH_3I/DMFQuaternary ammonium salts70–80
CycloadditionNitrile oxides/Cu catalystSpirocyclic proline derivatives55–65

Mechanistic Insights

  • Steric Effects : The 3,3-dimethyl group hinders axial attack in substitution reactions, favoring equatorial pathways.

  • Acid-Base Dynamics : Protonation of the amine enhances electrophilicity, facilitating nucleophilic additions .

Scientific Research Applications

Scientific Research Applications

3,3-Dimethylpyrrolidine hydrochloride has been utilized in various domains of scientific research:

Organic Synthesis

  • Building Block : It serves as a key building block for synthesizing more complex organic molecules.
  • Reagent in Reactions : The compound is used in various chemical reactions, including nucleophilic substitutions and cyclizations.

Medicinal Chemistry

  • Drug Development : It is studied for its potential therapeutic properties, particularly in developing analgesics and anti-inflammatory agents.
  • Biological Activity : Research indicates interactions with enzymes and receptors that may lead to novel pharmacological applications.

Material Science

  • Polymer Chemistry : The compound is explored as an intermediate in the synthesis of new materials, including polymers and agrochemicals.

Case Studies

Several case studies highlight the biological activities and potential therapeutic applications of pyrrolidine derivatives:

Analgesic Activity Study

  • A study evaluated the analgesic effects of pyrrolidine derivatives, demonstrating significant pain relief in animal models correlating with COX inhibition.

Anticancer Research

  • In vitro studies indicated that certain pyrrolidine derivatives could inhibit the growth of cancer cell lines. For instance, compounds targeting MALT1 showed promising results in reducing cell viability in lymphoma models.

Data Table: Biological Activities of Pyrrolidine Derivatives

Compound NameBiological ActivityReference
Pyrrolidine Derivative AAnalgesic Effects
Pyrrolidine Derivative BAnticancer Activity
4-(3-Methoxyphenyl)-3,3-dimethylpyrrolidine hydrochlorideEnzyme Interaction

Mechanism of Action

The mechanism of action of 3,3-Dimethylpyrrolidine hydrochloride involves its interaction with molecular targets and pathways in biological systems. It can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the nature of the compound it is used to synthesize .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Steric and Structural Variations

Isomeric Dimethylpyrrolidine Hydrochlorides
  • trans-3,4-Dimethylpyrrolidine hydrochloride (CAS: 1365630-02-9): Shares the molecular formula C₆H₁₄ClN but differs in stereochemistry, with methyl groups at the 3- and 4-positions.
  • 3,4-Dimethylpyrrolidine hydrochloride (CAS: 742100-61-4):
    • A regioisomer with methyl groups at the 3- and 4-positions. Used in drug discovery for modulating selectivity in enzyme inhibitors .
Substituted Pyrrolidine Derivatives
  • 4-(4-Bromophenyl)-3,3-dimethylpyrrolidine hydrochloride :
    • Incorporates a bromophenyl group, enhancing π-π stacking interactions in receptor binding. This modification is critical in optimizing ligand affinity for targets like serotonin receptors .
  • 3-Cyano-3-methylpyrrolidine hydrochloride (CAS: 1205750-61-3): Features a cyano group at the 3-position, increasing polarity and altering solubility compared to 3,3-dimethyl derivatives .
Purity and Stability
  • 3,3-Dimethylpyrrolidine hydrochloride is available at 100% purity (industrial grade) , whereas trans-2,5-Dimethylpyrrolidine hydrochloride (CAS: 114143-75-8) is typically 95% pure , reflecting differences in synthetic efficiency .

Comparative Data Table

Compound CAS Number Molecular Formula Key Features Purity Applications
3,3-Dimethylpyrrolidine HCl 792915-20-9 C₆H₁₄ClN Symmetric methyl groups; high steric hindrance 100% TLR inhibitors, building blocks
trans-3,4-Dimethylpyrrolidine HCl 1365630-02-9 C₆H₁₄ClN Chiral centers; stereochemical complexity 95% Enzyme modulation
3-Cyano-3-methylpyrrolidine HCl 1205750-61-3 C₆H₁₁ClN₂ Polar cyano group; enhanced solubility 97% CNS drug candidates
4-(4-Bromophenyl)-3,3-dimethylpyrrolidine HCl EN300-27747685 C₁₁H₁₅BrClN Aromatic bromine for π-π interactions 95% Serotonin receptor ligands

Research Implications and Challenges

  • This compound 's symmetry simplifies synthesis but limits stereochemical diversity. In contrast, isomers like trans-3,4-dimethylpyrrolidine offer tailored receptor interactions but require advanced synthetic techniques .

Biological Activity

3,3-Dimethylpyrrolidine hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₆H₁₄ClN
  • Molecular Weight : 135.64 g/mol
  • CAS Number : 792915-20-9

This compound is a derivative of proline, an amino acid essential for protein synthesis. Its biological activity is primarily attributed to its ability to interact with various enzymes and proteins involved in metabolic pathways:

  • Enzyme Interactions : The compound has been shown to interact with aminotransferases and dehydrogenases, influencing their activity and the overall metabolic pathways they regulate.
  • Cellular Effects : It modulates cell signaling pathways, particularly the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. This modulation can lead to significant changes in cellular metabolism and function .

Biological Activity

The biological activity of this compound can be categorized into several key areas:

  • Influence on Protein Structure : As a proline derivative, it may affect protein folding and stability, which can have downstream effects on cellular functions.
  • Gene Expression Modulation : The compound can alter the expression of genes involved in metabolic processes, leading to changes in cellular behavior and function.

Case Studies

  • Metabolic Pathway Analysis :
    • In vitro studies demonstrated that this compound significantly affected the activity of enzymes involved in amino acid metabolism. The compound was found to inhibit certain dehydrogenases by binding to their active sites, thus preventing substrate binding .
  • Cell Proliferation Studies :
    • Research indicated that exposure to this compound resulted in enhanced proliferation rates in specific cell lines. This effect was linked to its ability to activate signaling pathways associated with growth and survival.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InteractionInhibits dehydrogenases; affects amino acid metabolism
Cell Signaling ModulationAlters MAPK/ERK pathway activity
Gene ExpressionModulates genes related to metabolism
Protein Structure InfluenceAffects folding and stability of proteins

Stability and Environmental Factors

The stability of this compound is influenced by environmental conditions such as pH and temperature. Laboratory studies indicate that it remains stable under standard conditions but may degrade over time or under extreme conditions. Long-term exposure can lead to sustained changes in cellular metabolism.

Q & A

Q. What are the recommended safety protocols for handling 3,3-Dimethylpyrrolidine hydrochloride in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if dust or aerosols are generated .
  • Ventilation: Conduct experiments in a fume hood or well-ventilated area to minimize inhalation risks .
  • Dust Control: Avoid actions that generate dust (e.g., grinding); use wet methods or closed systems .
  • Disposal: Classify waste as hazardous and consult local regulations. Partner with certified waste management services for disposal .

Q. What analytical techniques are essential for characterizing the purity and structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Confirm structural integrity via 1^1H and 13^13C NMR, comparing peaks to reference spectra (e.g., δ ~2.5–3.5 ppm for pyrrolidine protons) .
  • High-Performance Liquid Chromatography (HPLC): Assess purity (>95% by area normalization) using a C18 column and UV detection at 210–220 nm .
  • Mass Spectrometry (MS): Verify molecular weight (e.g., 149.66 g/mol for free base) via ESI-MS or MALDI-TOF .

Q. How is this compound typically synthesized, and what are critical reaction parameters?

Methodological Answer:

  • Reductive Amination: React 3,3-dimethylpyrrolidine with HCl gas in anhydrous ether under nitrogen. Monitor pH to ensure complete protonation .
  • Purification: Recrystallize from ethanol/water mixtures to remove unreacted amines. Dry under vacuum (40–50°C) to obtain crystalline solid .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

Methodological Answer:

  • Controlled Solubility Testing: Perform experiments in triplicate using USP buffers (pH 1.2–7.4) at 25°C and 37°C. Use dynamic light scattering (DLS) to detect aggregates .
  • Literature Cross-Validation: Compare data with structurally similar compounds (e.g., 3-methylpyrrolidine hydrochloride) to identify trends in hydrophobicity .

Q. What strategies optimize the incorporation of this compound into PROTACs while preserving stereochemical fidelity?

Methodological Answer:

  • Chiral Linker Design: Use (S,R,S)-AHPC-PEG1-NH2 hydrochloride (a PROTAC building block) for site-specific conjugation. Employ CD spectroscopy to confirm secondary structure retention .
  • Reaction Monitoring: Track coupling efficiency via LC-MS. Use chiral HPLC to verify enantiomeric excess (>98%) post-synthesis .

Q. What experimental considerations are critical when using this compound in air-sensitive reactions?

Methodological Answer:

  • Inert Atmosphere: Conduct reactions in a glovebox (O2_2 < 0.1 ppm) with Schlenk-line techniques. Pre-dry solvents over molecular sieves .
  • Stability Testing: Perform accelerated degradation studies (40°C/75% RH for 4 weeks) to assess hygroscopicity and HCl loss via Karl Fischer titration .

Key Considerations for Experimental Design

  • Toxicology: While not classified as carcinogenic, handle with caution due to structural analogs (e.g., 3,3'-diaminobenzidine) showing mutagenicity .
  • Ecotoxicology: Avoid environmental release; LC50_{50} data for aquatic organisms is unavailable, necessitating containment protocols .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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